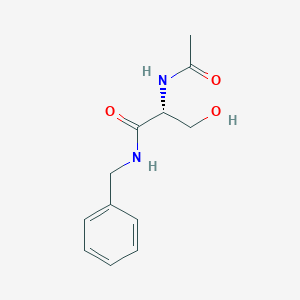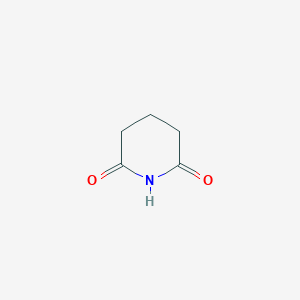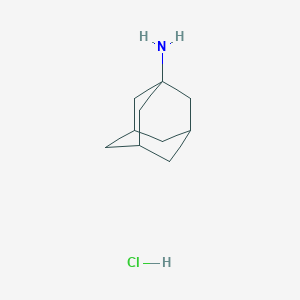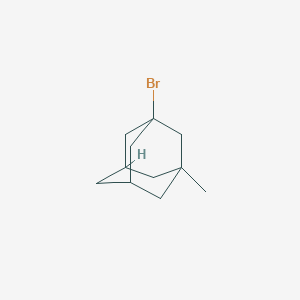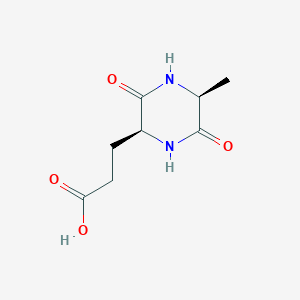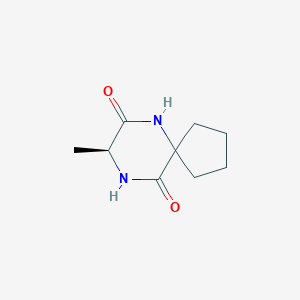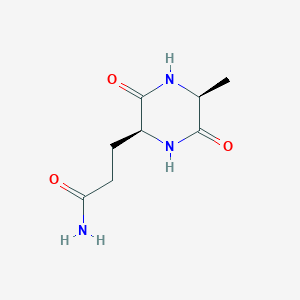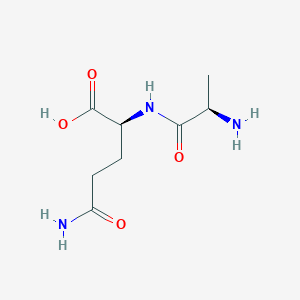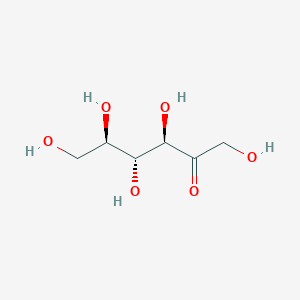
Benzo(a)pyrene-9,10-diol
Descripción general
Descripción
Benzo(a)pyrene-9,10-diol, also known as 9,10-Dihydroxybenzo[a]pyrene, is an ortho- and peri-fused polycyclic arene . It is a metabolite of Benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) commonly found in cigarette smoke, automobile exhaust fumes, grilled meat, and smoked food among others . Exposure to B[a]P is associated with a range of toxic effects including developmental, neurological, oxidative, inflammatory, mutagenic, carcinogenic and mortal .
Synthesis Analysis
Benzo[a]pyrene is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps: (i) stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide, (ii) hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol, and (iii) stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol to optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene and optically active r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene in a ratio of approximately 10 to 1 .
Molecular Structure Analysis
The molecular structure of Benzo(a)pyrene-9,10-diol is characterized by several features. The most notable features of the molecular structure are (i) independent and unambiguous proof of the absolute configuration of the adduct based on the spatial relationship between the known chiral carbon atoms of the deoxyribose and the four asymmetric centers in the hydrocarbon moiety; (ii) visualization of the relative orientations of the pyrene and guanine ring systems as well as the conformation of the partially saturated hydrocarbon ring (comprising carbon atoms 7, 8, 9, and 10), both of which conformational features in the crystal are in good agreement with deductions from NMR and CD measurements in solution; and (iii) the presence in the crystal of a syn glycosidic torsion angle, a conformation that is unusual in B-DNA but that may be involved in error-prone replication of these benzo[a]pyrene 7,8-diol 9,10-epoxide deoxyguanosine adducts by DNA polymerases .
Chemical Reactions Analysis
The physical and chemical reaction pathways of the metabolite model compound benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) in aqueous (double-stranded) DNA solutions was investigated as a function of temperature (0-30 degrees C), pH (7.0-9.5), sodium chloride concentration (0-1.5M) and DNA concentration in order to clarify the relationships between the multiple reaction mechanisms of this diol epoxide in the presence of nucleic acids .
Physical And Chemical Properties Analysis
Benzo(a)pyrene-9,10-diol has a molecular weight of 286.3 g/mol. It has a boiling point of 310–312 °C at 10 mm Hg and a melting point of 179–179.3 °C. It is characterized by yellowish plates, needles from benzene/methanol; crystals may be monoclinic or orthorhombic. Its water solubility is 0.00162 mg/L at 25 °C; 0.0038 mg/L at 25 °C. It has a log Kow (octanol–water) of 6.35 and a Henry’s Law Constant of 0.034 Pa m3/mol at 20 °C .
Aplicaciones Científicas De Investigación
Enzymatic Formation and Optically Active Intermediates
Benzo(a)pyrene is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps:
- Stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide .
- Hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol .
- Stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol to optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene and optically active r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene in a ratio of approximately 10 to 1 .
Wavefunction and Reactivity Study
The electronic properties of the benzo[a]pyrene diol epoxide enantiomers have been studied, along with a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring . The results show that the epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer .
Environmental Monitoring
Benzo[a]pyrene is considered to be an indicator for the determination of a PAHs group; therefore, it is an important tool employed in the monitoring of the environment, including the evaluation of air quality .
DNA Repair Genes Upregulation
Upon exposure to Benzo(a)pyrene-9,10-diol, there is an adaptive upregulation of DNA repair genes. This protects against cell death but at the expense of mutations .
Mecanismo De Acción
Target of Action
The primary targets of Benzo(a)pyrene-9,10-diol are the DNA molecules in cells, specifically at guanosine positions . The compound is metabolically activated by cytochrome P450 enzymes, particularly Cytochrome P4501A1 (CYP1A1) and 1B1 (CYP1A1 and 1B1) . These enzymes play a central role in the activation step, which is essential for the formation of DNA adducts .
Mode of Action
Benzo(a)pyrene-9,10-diol interacts with its targets through a series of biochemical reactions. It is biotransformed by several enzymatic steps to its ultimate carcinogenic forms, which are highly reactive electrophilic intermediates . These intermediates form DNA adducts by covalent binding . The activated metabolite exists mainly as four isomers, each having particular chemical reactivities toward guanosine sites on the DNA .
Biochemical Pathways
The compound affects several biochemical pathways. It is biotransformed by cytochrome P450 enzymes to its ultimate carcinogenic forms . The metabolic enzymes required for this transformation are thought to be cytochrome P4501A1 and 1B1 . These enzymes are highly inducible by polycyclic aromatic hydrocarbons . The ultimate carcinogenic intermediate of Benzo(a)pyrene is (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) .
Pharmacokinetics
The pharmacokinetics of Benzo(a)pyrene-9,10-diol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is quickly absorbed and mainly concentrates on body fat and fatty tissues . It undergoes metabolism through specific biochemical pathways, each producing specific metabolites . The compound is metabolized by cytochrome P450 enzymes to carcinogenic metabolites .
Result of Action
The result of the compound’s action is the formation of DNA adducts, primarily at guanosine positions . This leads to errors in DNA replication, resulting in mutations . The compound shows mutagenic and carcinogenic effects . It also induces oxidative stress through the production of reactive oxygen species .
Action Environment
The action of Benzo(a)pyrene-9,10-diol can be influenced by various environmental factors. For instance, the compound is found in cigarette smoke, cooked food, and various combustion gases, such as vehicle exhausts . Therefore, exposure to these sources can increase the levels of the compound in the body. Additionally, certain substances, such as vitamin E, curcumin, quercetin, catechin, and others, can lower the oxidative stress induced by the compound .
Safety and Hazards
Benzo(a)pyrene-9,10-diol is harmful because it forms carcinogenic and mutagenic metabolites which intercalate into DNA, interfering with transcription. They are considered pollutants and carcinogens . Exposure to Benzo(a)pyrene-9,10-diol can be associated with a range of toxic effects including developmental, neurological, oxidative, inflammatory, mutagenic, carcinogenic and mortal .
Direcciones Futuras
Future research could focus on understanding the mechanism of toxic potential of this known molecule, and display the strength and level of detail of applying quantum chemical methods to reveal the reactivity, energy properties, and electronic properties of a mutagen . Another area of interest could be the investigation of the relationships between the multiple reaction mechanisms of this diol epoxide in the presence of nucleic acids .
Propiedades
IUPAC Name |
benzo[a]pyrene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJIZEKULDXYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205926 | |
| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57303-98-7 | |
| Record name | Benzo[a]pyrene-9,10-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-9,10-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-9,10-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV6Q5APY2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzo(a)pyrene-9,10-diol interact with its target and what are the downstream effects?
A1: Benzo(a)pyrene-9,10-diol itself isn't the ultimate carcinogenic agent. It gets metabolized further into Benzo(a)pyrene 9,10-diol-7,8-epoxide (BPDE) within the body. BPDE is the active metabolite that interacts with DNA, specifically forming adducts with the 2-amino group of guanine. [] This DNA damage can disrupt cellular processes, potentially leading to mutations and contributing to cancer development. []
Q2: What makes the 7,8-diol form of Benzo(a)pyrene particularly significant in its metabolism?
A2: While Benzo(a)pyrene-9,10-diol is a known metabolite, the 7,8-diol form (Benzo(a)pyrene-7,8-diol) is considered a proximate carcinogen. [] This means it's a crucial intermediate in the metabolic pathway leading to the formation of the highly carcinogenic BPDE. Although not directly carcinogenic itself, its presence is a strong indicator of potential BPDE formation.
Q3: Are there differences in how various organs metabolize Benzo(a)pyrene?
A3: Yes, research shows that while the metabolic pathway is qualitatively similar across different organs, quantitative differences exist. For example, human bronchus tissue produces a higher relative amount of Benzo(a)pyrene tetrols and Benzo(a)pyrene 9,10-diol compared to gastrointestinal tissues. [] This highlights the variability in metabolic capacity and potential susceptibility to Benzo(a)pyrene's carcinogenic effects among different organs.
Q4: Are there any known mechanisms that provide cellular protection against the damaging effects of Benzo(a)pyrene metabolites like BPDE?
A5: Yes, research has shown that cells can upregulate certain DNA repair genes in response to BPDE exposure. [] This adaptive response involves increased expression of genes like DDB2, XPC, XPF, XPG, and POLH, leading to enhanced removal of BPDE adducts from DNA. While this mechanism helps protect cells from immediate death, the induction of error-prone DNA polymerases like POLH could increase the risk of mutations in surviving cells, potentially contributing to long-term carcinogenic effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



